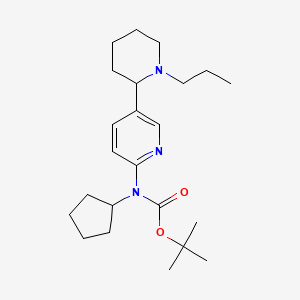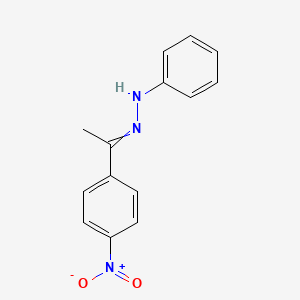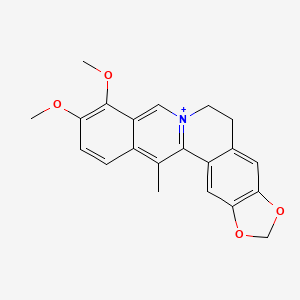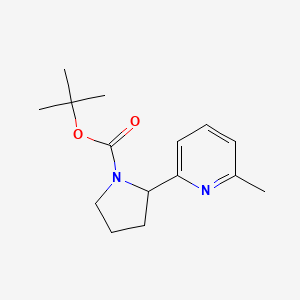![molecular formula C40H50F12FeP2 B11824251 Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- is a complex organometallic compound. It features a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its unique structure and the presence of phosphino groups, which are known for their electron-donating properties. The trifluoromethyl groups attached to the phenyl rings enhance the compound’s stability and reactivity.
Métodos De Preparación
The synthesis of Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- typically involves the following steps:
Formation of the Ferrocene Core: The ferrocene core is synthesized by reacting cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the substitution.
Attachment of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide under controlled conditions to ensure selective substitution.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced ferrocene derivatives.
Substitution: The phosphino and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts such as palladium complexes. Major products formed from these reactions include various substituted ferrocenes and their derivatives.
Aplicaciones Científicas De Investigación
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- exerts its effects involves its ability to donate and accept electrons. The phosphino groups enhance its electron-donating capacity, while the trifluoromethyl groups stabilize the compound. This dual functionality allows it to participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological molecules in medicinal chemistry.
Comparación Con Compuestos Similares
Similar compounds include other ferrocene derivatives with different substituents on the cyclopentadienyl rings. Examples include:
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-: This compound has a dimethylamino group instead of the dicyclohexylphosphino group, which affects its reactivity and applications.
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(bis(3,5-dimethylphenyl)phosphino)ethyl]-, (1R)-: The presence of bis(3,5-dimethylphenyl)phosphino groups provides different electronic properties and steric effects.
The uniqueness of Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C40H50F12FeP2 |
|---|---|
Peso molecular |
876.6 g/mol |
Nombre IUPAC |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40F12P2.C5H10.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h15-21,26-27,30-31H,2-14H2,1H3;1-5H2;/t21-,30?,31?;;/m1../s1 |
Clave InChI |
SACWJTPVZYRKJE-OMMBOKJQSA-N |
SMILES isomérico |
C[C@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
SMILES canónico |
CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


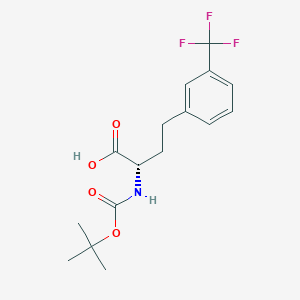
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
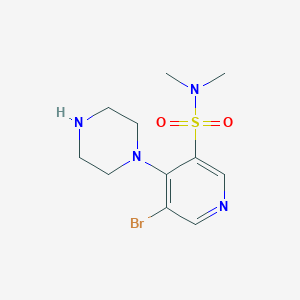
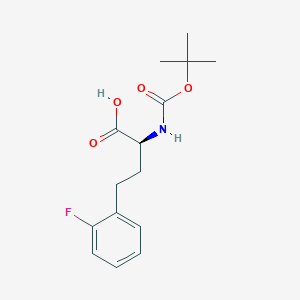
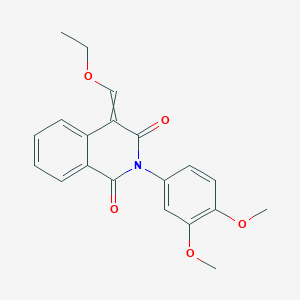
![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
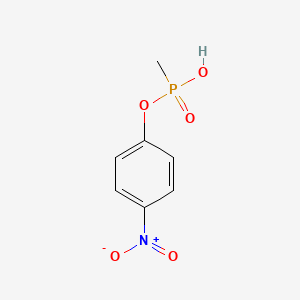
![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
